molecular formula C5H7NO3S B6173500 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione CAS No. 2551117-03-2

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione

Cat. No. B6173500
CAS RN: 2551117-03-2
M. Wt: 161.2
InChI Key:
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Description

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione, also known as 2L6T, is an organic compound that is used in various scientific applications. It is a heterocyclic compound, containing a bicyclic ring system and two thioether groups. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It has a melting point of 154-155°C and a boiling point of 253-254°C. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione has a variety of applications in scientific research. It is commonly used as a starting material in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of various heterocyclic compounds and in the synthesis of dyes and pigments.

Mechanism of Action

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione acts as a Lewis acid, which means that it can act as an electron acceptor. This allows it to form covalent bonds with other molecules, such as electrophiles or nucleophiles. It can also act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of fatty acids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and to inhibit the activity of enzymes involved in the synthesis of DNA.

Advantages and Limitations for Lab Experiments

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione is an ideal reagent for organic synthesis, as it is relatively inexpensive and readily available. It is also a relatively stable compound, making it ideal for use in laboratory experiments. However, it is sensitive to air and light and can be easily oxidized, making it unsuitable for use in air-sensitive or light-sensitive reactions.

Future Directions

The potential applications of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione are still being explored. Possible future directions for research include the development of new methods for the synthesis of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione, the development of new methods for its use in organic synthesis, the study of its potential effects on biochemical and physiological processes, and the exploration of its potential applications in the synthesis of pharmaceuticals and other compounds.

Synthesis Methods

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione can be synthesized by the reaction of 2,4-dichlorothiophene and 2-chlorothiophene in the presence of sodium hydroxide and a catalytic amount of copper(II) acetate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione involves the cyclization of a suitable precursor molecule containing a thiol and an amine functional group. The cyclization reaction is carried out under acidic conditions to form the bicyclic ring system. The resulting product is then oxidized to form the desired trione compound.", "Starting Materials": [ "2-mercaptoethanol", "2-aminobutyric acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Protection of the amine group of 2-aminobutyric acid with acetic anhydride to form N-acetyl-2-aminobutyric acid.", "Step 2: Reaction of N-acetyl-2-aminobutyric acid with 2-mercaptoethanol in the presence of sulfuric acid to form the thiol-containing precursor molecule.", "Step 3: Cyclization of the thiol-containing precursor molecule under acidic conditions to form the bicyclic ring system.", "Step 4: Oxidation of the bicyclic ring system with hydrogen peroxide to form 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione." ] }

CAS RN

2551117-03-2

Product Name

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione

Molecular Formula

C5H7NO3S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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